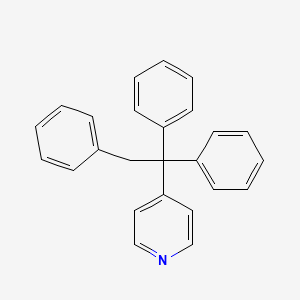

4-(1,1,2-Triphenylethyl)pyridine

Description

4-(1,1,2-Triphenylethyl)pyridine is a pyridine derivative featuring a bulky triphenylethyl substituent at the 4-position of the pyridine ring.

Properties

CAS No. |

6634-62-4 |

|---|---|

Molecular Formula |

C25H21N |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

4-(1,1,2-triphenylethyl)pyridine |

InChI |

InChI=1S/C25H21N/c1-4-10-21(11-5-1)20-25(22-12-6-2-7-13-22,23-14-8-3-9-15-23)24-16-18-26-19-17-24/h1-19H,20H2 |

InChI Key |

XEZZFMAPPHMONW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=NC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1,2-Triphenylethyl)pyridine typically involves the condensation of pyridine with a triphenylethyl precursor. One common method is the reaction of pyridine with 1,1,2-triphenylethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . Another approach involves the use of a Grignard reagent, where 1,1,2-triphenylethylmagnesium bromide reacts with pyridine to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-(1,1,2-Triphenylethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Brominated or nitrated pyridine derivatives.

Scientific Research Applications

4-(1,1,2-Triphenylethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,1,2-Triphenylethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with cell membrane receptors, modulating signal transduction pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Table 1: Key Physical and Structural Parameters of Pyridine Derivatives

Key Observations :

- Molecular Weight and Substituent Effects : The triphenylethyl group in 4-(1,1,2-Triphenylethyl)pyridine likely increases molecular weight (~335–340 g/mol) compared to 4-(1,2-diphenylethyl)pyridine (259.34 g/mol) . Bulkier substituents generally reduce solubility but enhance thermal stability.

- Melting Points : Substituted pyridines with electron-withdrawing groups (e.g., nitro in 4-(4-nitrobenzyl)pyridine ) often exhibit higher melting points due to increased polarity. However, steric bulk (as in triphenylethyl derivatives) may lower melting points by disrupting crystallinity.

Spectroscopic and Computational Insights

- NMR and IR Data : In analogs like 4-(1,2-diphenylethyl)pyridine , the pyridine ring protons typically resonate at δ 7.2–8.6 ppm in ¹H NMR, while aromatic substituents (e.g., triphenylethyl) cause upfield/downfield shifts depending on electron effects. IR spectra for similar compounds show C=N stretches near 1600 cm⁻¹ .

- Computational Studies: For 4-(1-aminoethyl)pyridine derivatives, density functional theory (DFT) calculations reveal a HOMO-LUMO energy gap (ΔE) of 6.08 eV, suggesting bioactivity . The triphenylethyl group in the target compound may further modulate this gap, influencing charge-transfer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.